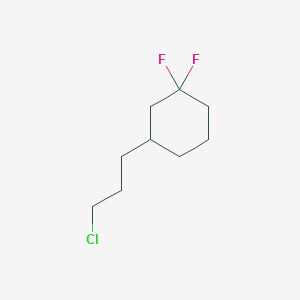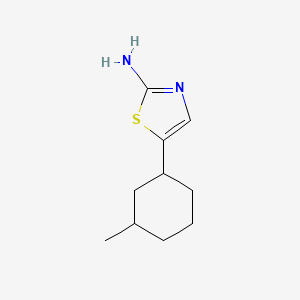
1-(2-Chlorophenyl)-3,3,3-trifluoro-1-propyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3,3,3-trifluoropropyne is an organic compound characterized by the presence of a chlorophenyl group and a trifluoropropyne moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3,3,3-trifluoropropyne typically involves the reaction of 2-chlorophenylacetylene with trifluoromethyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of 1-(2-Chlorophenyl)-3,3,3-trifluoropropyne follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorophenyl)-3,3,3-trifluoropropyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3,3,3-trifluoropropyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3,3,3-trifluoropropyne involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactive properties.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromophenyl)-3,3,3-trifluoropropyne: Similar structure but with a bromine atom instead of chlorine.
1-(2-Fluorophenyl)-3,3,3-trifluoropropyne: Contains a fluorine atom in place of chlorine.
1-(2-Iodophenyl)-3,3,3-trifluoropropyne: Iodine atom replaces chlorine.
Uniqueness
1-(2-Chlorophenyl)-3,3,3-trifluoropropyne is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, fluorine, and iodine analogs
Propiedades
Fórmula molecular |
C9H4ClF3 |
|---|---|
Peso molecular |
204.57 g/mol |
Nombre IUPAC |
1-chloro-2-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H4ClF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H |
Clave InChI |
SZRWFAVYBQSQPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13166646.png)
![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)







![4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13166701.png)




